molecular formula C20H15FN2OS B2682389 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105211-64-0

7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2682389
CAS No.: 1105211-64-0
M. Wt: 350.41
InChI Key: YYTHHLJRRHRYPD-UHFFFAOYSA-N
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Description

7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 3-fluorophenyl group and a 2-methylbenzyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the thieno[3,2-d]pyrimidine core.

    Attachment of 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine core is alkylated with a 2-methylbenzyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[3,2-d]pyrimidine derivatives with reduced functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a chlorine atom instead of a fluorine atom.

    7-(3-fluorophenyl)-3-(2-ethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a methyl group.

    7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar structure with a different thieno[2,3-d]pyrimidine core.

Uniqueness

The uniqueness of 7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern and the resulting chemical and biological properties. The presence of the 3-fluorophenyl and 2-methylbenzyl groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

7-(3-fluorophenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-5-2-3-6-15(13)10-23-12-22-18-17(11-25-19(18)20(23)24)14-7-4-8-16(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTHHLJRRHRYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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